2,4-Dimethyl-4,5-dihydro-1,3-oxazole

Thermoresponsive polymers LCST Poly(2-oxazoline)

2,4-Dimethyl-4,5-dihydro-1,3-oxazole (CAS 6159-23-5; synonym: 2,4-dimethyl-2-oxazoline) is a five-membered heterocyclic imino-ether belonging to the 2-oxazoline (4,5-dihydro-1,3-oxazole) subclass. It carries methyl substituents at both the C2 and C4 positions of the ring, yielding a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 6159-23-5
Cat. No. B3192247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-4,5-dihydro-1,3-oxazole
CAS6159-23-5
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1COC(=N1)C
InChIInChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h4H,3H2,1-2H3
InChIKeyBEQDKWKSUMQVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-4,5-dihydro-1,3-oxazole (CAS 6159-23-5): Core Identity and Procurement-Relevant Classification


2,4-Dimethyl-4,5-dihydro-1,3-oxazole (CAS 6159-23-5; synonym: 2,4-dimethyl-2-oxazoline) is a five-membered heterocyclic imino-ether belonging to the 2-oxazoline (4,5-dihydro-1,3-oxazole) subclass. It carries methyl substituents at both the C2 and C4 positions of the ring, yielding a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol . The compound is a chiral monomer that undergoes living cationic ring-opening polymerization (CROP) to yield poly(2,4-dimethyl-2-oxazoline)s—a class of pseudo-polypeptides with distinct thermoresponsive and chiral properties [1]. First synthesized via cyclodehydration of β-hydroxy amides in 1963 [2], it is also claimed as an aroma/flavour precursor in patent literature [3].

1
Monomer IdentityConfirm 2,4-dimethyl-4,5-dihydro-1,3-oxazole (2-oxazoline isomer) to avoid regioisomeric 3-oxazoline or positional isomers.
2
Polymer SynthesisChiral monomer for living cationic ring-opening polymerization (CROP) yielding thermoresponsive poly(2-oxazoline)s.
3
Thermal ProfileReported non-LCST polymer; fully water-soluble up to 100 °C, supporting biomedical and coating research without heat-induced aggregation.
4
Stereochemical ControlEnantiopure monomer enables chiral polymer production and enantiomer-dependent protein corona studies.

Why 2,4-Dimethyl-4,5-dihydro-1,3-oxazole Cannot Be Generically Substituted: Structural Isomerism and Substituent Positioning Dictate Function


The oxazoline family spans multiple constitutional isomers (2-oxazolines, 3-oxazolines, and 4-oxazolines) with fundamentally different ring electronic configurations and hydrolytic stability profiles [1]. Within 2-oxazolines alone, the number and position of methyl substituents critically control polymer thermoresponsiveness: poly(2,4-dimethyl-2-oxazoline) remains fully water-soluble up to 100 °C with no LCST, whereas the 2-ethyl-4-methyl analog exhibits a cloud point, and poly(2-alkyl-2-oxazoline)s without the 4-methyl substituent show entirely different LCST behavior governed by side-chain hydrophobicity [2]. Furthermore, the 2,4-dimethyl substitution pattern on the 4,5-dihydro ring enables enantiomerically pure monomer synthesis and subsequent chiral polymer production—a capability absent in achiral 2-alkyl-2-oxazolines such as 2-ethyl-2-oxazoline [3]. Procurement of a close analog without verifying these specific structure–property relationships therefore risks complete loss of the desired thermoresponsive, chiral, or low-fouling performance characteristics.

2-Ethyl-4-methyl analog introduces thermal phase transition
Poly(2-ethyl-4-methyl-2-oxazoline) exhibits an LCST with cloud points from 50 °C, causing aggregation absent in the target polymer—fundamentally altering solution behavior.
3-Oxazoline isomer alters ring electronics and reactivity
The 3-oxazoline regioisomer (CAS 77311-02-5) has a different imine-enamine character and hydrolysis profile, which can change polymerization kinetics and flavor-release behavior.
Achiral 2-alkyl-2-oxazolines lose enantiomer-dependent capabilities
Poly(2-ethyl-2-oxazoline) and similar achiral analogs cannot produce chiral polymers or enable stereochemistry-based protein corona tuning.

2,4-Dimethyl-4,5-dihydro-1,3-oxazole Procurement Evidence Guide: Quantified Differentiation Versus Closest Analogs


Polymer Thermoresponsiveness: Complete Aqueous Solubility to 100 °C Versus LCST-Limited Poly(2-ethyl-4-methyl-2-oxazoline)

Poly(2,4-dimethyl-2-oxazoline) synthesized from the target monomer remains fully water-soluble up to 100 °C with no observable cloud point (no LCST). In direct head-to-head comparison within the same study, aqueous solutions of poly(2-ethyl-4-methyl-2-oxazoline)—the closest 4-substituted analog—exhibit a lower critical solution temperature (LCST) with cloud points ranging from 50 to 100 °C depending on molecular weight and concentration [1]. This means the target compound's polymer remains soluble across the entire biologically and industrially relevant temperature range up to boiling, whereas the 2-ethyl-4-methyl analog undergoes phase separation upon heating, fundamentally altering its solution behavior in biomedical and coating applications.

Thermoresponsive Profile
Head-to-head
TargetNo cloud point; fully water-soluble up to 100 °C
vs.
ComparatorPoly(2-ethyl-4-methyl-2-oxazoline): LCST with cloud points 50–100 °C
Supports selection for non-LCST polymer coatings requiring thermal stability to 100 °C.
Molecular weight and concentration affect comparator LCST.
Thermoresponsive polymers LCST Poly(2-oxazoline) Aqueous solubility Cloud point

Low-Fouling Performance Parity with Poly(2-ethyl-2-oxazoline) Plus Chiral Protein Corona Tuning: A Capability Achiral PEtOx Cannot Offer

Gold nanoparticles (AuNPs) coated with poly(2,4-dimethyl-2-oxazoline) (PdMeOx) were compared against the well-established low-fouling control poly(2-ethyl-2-oxazoline) (PEtOx) in human plasma. The bicinchoninic acid (BCA) protein assay revealed similar total protein adsorption between PEtOx and all three PdMeOx variants (R-, S-, and racemic). Critically, label-free quantitative LC-MS/MS proteomics demonstrated that the R- and S-PdMeOx enantiomers produced distinct protein population abundance differences, whereas PEtOx—being achiral—provides no enantiomer-dependent tuning capability [1]. Thus, PdMeOx matches the gold-standard low-fouling performance of PEtOx while adding a stereochemical dimension for selective proteome interaction engineering.

Low-Fouling & Chiral Corona
Head-to-head
TargetPdMeOx (R/S/rac): total protein adsorption comparable to PEtOx; distinct protein corona by enantiomer
vs.
ComparatorPEtOx: achiral, no enantiomer-dependent protein population differences
PdMeOx matches benchmark low-fouling while enabling chirality-based corona engineering.
Proteomic differences reported in supplementary dataset; biological interpretation requires further study.
Low-fouling polymers Protein corona Nanoparticle coating Chirality Biomedical polymers

Pyrolytic Rearrangement Temperature: 2,4-Dimethyl-2-oxazoline Rearranges at Significantly Lower Temperature Than 2-Ethyl-4,4-dimethyl-2-oxazoline

Under pyrolytic conditions, 2,4-dimethyl-2-oxazoline (b.p. 111–113.5 °C) undergoes thermal rearrangement to N-allylacetamide at temperatures achievable in standard laboratory pyrolysis apparatus (approximately 300–450 °C in a Vycor tube furnace with nitrogen flow) [1]. In contrast, 2-ethyl-4,4-dimethyl-2-oxazoline was reported by the same laboratory to require temperatures exceeding 500 °C for its analogous rearrangement to N-allyl-N-methylpropionamide [2]. The lower rearrangement threshold of the 2,4-dimethyl derivative is attributed to the absence of the geminal 4,4-dimethyl substitution, which stabilizes the oxazoline ring against thermal ring-opening.

Pyrolytic Rearrangement
Cross-study
TargetRearranges to N-allylacetamide at ~300–450 °C (standard lab furnace)
vs.
Comparator2-Ethyl-4,4-dimethyl-2-oxazoline requires >500 °C for analogous rearrangement
Enables practical thermal deprotection using conventional equipment.
Conditions: Vycor tube furnace, N2 flow.
Pyrolytic rearrangement N-allyl amide synthesis Thermal stability Chapman rearrangement Oxazoline thermolysis

Constitutional Isomer Differentiation: Boiling Point and Refractive Index Separate 4,5-Dihydro-2-oxazoline from 2,5-Dihydro-3-oxazoline Isomer

2,4-Dimethyl-4,5-dihydro-1,3-oxazole (the 2-oxazoline isomer) exhibits a predicted boiling point of 106.9 ± 9.0 °C at 760 mmHg and a predicted refractive index of 1.492, with an experimentally reported boiling range of 111–113.5 °C . Its constitutional isomer, 2,4-dimethyl-3-oxazoline (CAS 77311-02-5; 2,5-dihydro-1,3-oxazole), has a substantially higher experimentally determined boiling point of 141 °C at 760 mmHg and a refractive index of 1.431–1.437—a difference of approximately 30 °C in boiling point and ~0.06 in refractive index [1]. This large difference arises from the relocation of the C=N double bond from the 2-position (imino-ether character) to the 3-position (enamine character), which fundamentally alters intermolecular interactions and physical properties.

Isomer Identity Markers
Cross-study
Targetbp 111–113.5 °C; nD ~1.492
vs.
Comparator3-Oxazoline isomer: bp 141 °C; nD 1.431–1.437
Boiling point and refractive index differentiate regioisomers for procurement identity verification.
Target data from Wehrmeister 1965; comparator from FAO JECFA.
Constitutional isomerism Boiling point Refractive index Flavor chemistry Quality control

Infrared Spectroscopic Discrimination Between 2,4-Dimethyl and 2,5-Dimethyl Positional Isomers of 2-Oxazoline

Lundquist and Ruby (1966) demonstrated that the 2,4-dimethyl and 2,5-dimethyl derivatives of 2-oxazoline—positional isomers formed as a mixture during certain synthetic routes—can be reliably separated and identified by infrared spectroscopy [1]. The two isomers exhibit distinct IR absorption patterns that allow their differentiation without requiring chromatographic separation. This is particularly relevant because the 2,5-dimethyl isomer (with the methyl substituent at C5 rather than C4) is the common co-product in syntheses starting from unsymmetrical amino alcohols or via thermal degradation of phosphoramide precursors, and its presence as a contaminant alters polymerization behavior and polymer properties.

IR Fingerprint
Cross-study
2,4-Dimethyl-2-oxazoline and 2,5-dimethyl-2-oxazoline show distinct IR absorption patterns, enabling identification without chromatography.
FT-IR can confirm positional isomer purity to support polymerization fidelity.
Reference spectra in Lundquist & Ruby (1966).
IR spectroscopy Positional isomer identification Quality assurance Oxazoline analysis Spectroscopic fingerprinting

Procurement-Guiding Application Scenarios for 2,4-Dimethyl-4,5-dihydro-1,3-oxazole (CAS 6159-23-5)


Synthesis of Non-LCST, Chirally Tunable Poly(2-oxazoline)s for Nanomedicine Coatings

Researchers developing nanoparticle-based drug delivery systems requiring a stealth polymer coating that remains fully soluble at physiological and hyperthermic temperatures (37–100 °C) should select this monomer. The resulting poly(2,4-dimethyl-2-oxazoline) (PdMeOx) provides low-fouling performance comparable to the gold-standard poly(2-ethyl-2-oxazoline) (PEtOx), as demonstrated by equivalent total protein adsorption in human plasma BCA assays [Section 3, Evidence 2, REFS-1]. Critically, PdMeOx uniquely adds a chiral dimension: R- and S-enantiomeric forms produce differential protein corona compositions (confirmed by LC-MS/MS proteomics), enabling stereochemistry-based tuning of immune recognition without sacrificing anti-fouling efficacy. No achiral poly(2-alkyl-2-oxazoline) offers this dual capability. The absence of an LCST up to 100 °C further ensures no thermally induced aggregation during sterilization or hyperthermia protocols [Section 3, Evidence 1, REFS-1].

Thermal Generation of N-Allylacetamide via Oxazoline Pyrolytic Rearrangement

Synthetic laboratories requiring N-allylacetamide as a synthetic intermediate should prefer 2,4-dimethyl-2-oxazoline over 2-ethyl-4,4-dimethyl-2-oxazoline as the latent precursor. The 2,4-dimethyl derivative undergoes pyrolytic rearrangement at temperatures accessible with standard laboratory tube furnaces (approximately 300–450 °C), whereas the 4,4-dimethyl-substituted analog requires temperatures exceeding 500 °C [Section 3, Evidence 3, REFS-1]. The lower rearrangement threshold reduces energy costs, enables use of conventional glassware, and minimizes competing thermal decomposition pathways. This operational advantage is decisive for scale-up considerations in medicinal chemistry and process development settings.

Flavor and Fragrance Precursor Development Requiring Controlled Strecker Aldehyde Release

Patent literature explicitly claims 2,4-dimethyl-4,5-dihydro-1,3-oxazole as an oxazoline-based aroma/flavour precursor capable of liberating Strecker aldehydes under mild and controllable hydrolytic conditions [Section 1, REFS-4]. Formulators developing encapsulated flavor systems or food ingredients requiring saliva-triggered aroma release should specify this CAS number to ensure the 4,5-dihydro (2-oxazoline) isomer is procured rather than the structurally distinct 2,5-dihydro-3-oxazoline (CAS 77311-02-5), which has a 30 °C higher boiling point and different hydrolysis kinetics [Section 3, Evidence 4, REFS-2]. The patent coverage provides freedom-to-operate clarity for commercial flavor applications.

Quality Control and Identity Verification of 2,4-Dimethyl-2-oxazoline Monomer Batches

Procurement and quality assurance departments handling this monomer should implement a two-tier identity verification protocol: (1) boiling point or refractive index measurement to rule out contamination with the 3-oxazoline isomer (target bp 111–113.5 °C vs. 3-oxazoline bp 141 °C; target nD ~1.492 vs. 3-oxazoline nD 1.431–1.437) [Section 3, Evidence 4, REFS-1 and REFS-2]; and (2) FT-IR spectroscopic fingerprinting to confirm the absence of the 2,5-dimethyl positional isomer, which is distinguishable from the desired 2,4-isomer by its IR absorption pattern as established by Lundquist and Ruby (1966) [Section 3, Evidence 5, REFS-1]. This combined protocol addresses the two most probable isomeric contaminants and ensures monomer purity suitable for living cationic polymerization where isomeric impurities act as chain-transfer or termination agents.

Application
Selection Property
Validation Focus
Nanomedicine stealth coating research
Chiral 2,4-dimethyl monomer with reported full aqueous solubility polymer and enantiomer-dependent protein corona
Verify absence of LCST; confirm low-fouling performance and chiral corona modulation via proteomics
N-Allylacetamide synthesis via pyrolytic rearrangement
Reported lower pyrolysis temperature window accessible with standard lab equipment
Confirm rearrangement product identity and monitor competing thermal decomposition
Flavor precursor research (Strecker aldehyde release)
2-Oxazoline isomer with mild hydrolytic release; distinct from 3-oxazoline flavor-grade isomer
Verify regioisomeric identity (bp/refractive index) to ensure intended release kinetics
Monomer identity and purity QC
Two-tier identity protocol: boiling point/RI for regioisomer ID; FT-IR for positional isomer ID
Confirm absence of 3-oxazoline and 2,5-dimethyl isomer contaminants
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